molecular formula C18H23Cl2N5O2S B2702671 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189704-46-8

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2702671
CAS No.: 1189704-46-8
M. Wt: 444.38
InChI Key: FKDGNBAXVROKNZ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) with an IC50 value of 4.2 nM. It demonstrates exceptional selectivity for ROCK2 over ROCK1 (approximately 180-fold), making it a superior tool for dissecting the distinct physiological roles of these two isoforms in research settings. This high selectivity is achieved through its unique binding mode to the hinge region of the ROCK2 kinase domain. The primary research value of this compound lies in its application for studying signaling pathways involved in cardiovascular function, cell motility, and smooth muscle contraction. It has been extensively used in preclinical research to investigate pathologies such as pulmonary arterial hypertension, cardiac hypertrophy, and fibrotic diseases, where the ROCK pathway is dysregulated. By specifically inhibiting ROCK2, researchers can probe the mechanisms underlying vascular tone regulation, endothelial dysfunction, and the development of tissue fibrosis. The hydrochloride salt form ensures good solubility and bioavailability for in vitro and in vivo experimental applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. For further pharmacological data and validation, please refer to the supplier's Certificate of Analysis and consult the primary scientific literature, such as the initial discovery and characterization published in scientific journals .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S.ClH/c1-22(2)9-5-10-24(17(25)13-8-11-23(3)21-13)18-20-15-14(26-4)7-6-12(19)16(15)27-18;/h6-8,11H,5,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDGNBAXVROKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride , identified by its CAS number 1215375-83-9 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN3O4S2C_{21}H_{25}ClN_{3}O_{4}S_{2}, with a molecular weight of approximately 518.48 g/mol . The structural characteristics include:

  • Chlorine and methoxy groups which may influence its interaction with biological targets.
  • Benzothiazole and pyrazole moieties that are often associated with various biological activities.
PropertyValue
Molecular FormulaC21H25ClN3O4S2
Molecular Weight518.48 g/mol
CAS Number1215375-83-9
Purity95%

Antifungal Activity

Research indicates that compounds similar to this pyrazole derivative exhibit significant antifungal properties. A study highlighted the structure-activity relationship (SAR) of various pyrazole derivatives, showing that modifications in the structure can enhance antifungal efficacy against several phytopathogenic fungi . The presence of the benzothiazole group is believed to contribute to this activity by facilitating interactions with fungal cell membranes.

Anticonvulsant Properties

The anticonvulsant potential of related compounds has been investigated, revealing that modifications in the pyrazole ring can lead to enhanced activity against seizures induced by pentylenetetrazole (PTZ). In particular, compounds displaying similar structural features to our target compound showed promising results in reducing seizure frequency and duration in animal models .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • GABA Receptor Modulation : Some studies suggest that these compounds may interact with GABA_A receptors, enhancing inhibitory neurotransmission which is crucial in controlling seizures .
  • Voltage-Gated Sodium Channels (VGSCs) : The binding affinity to VGSCs has been noted, where certain modifications increase the blockade of these channels, thereby stabilizing neuronal excitability and preventing seizures .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antifungal Study : A compound structurally related to our target was assessed for antifungal activity against seven phytopathogenic fungi, demonstrating superior efficacy compared to standard treatments like boscalid .
  • Anticonvulsant Study : A series of pyrazole derivatives were tested in vivo, with one compound showing an effective dose (ED50) of 15.2 mg/kg in PTZ-induced seizure models, indicating significant anticonvulsant properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride exhibit significant anticancer properties. A study highlighted its potential as an inhibitor of cancer cell proliferation through the modulation of specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it could be beneficial in treating inflammatory diseases . Molecular docking studies have shown that it interacts with key enzymes involved in inflammatory processes.

Neurological Applications

Given its structure, the compound may have neuroprotective effects. Preliminary studies suggest it could modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders . Further research is needed to elucidate these mechanisms and confirm its efficacy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Its effectiveness against resistant strains of bacteria positions it as a candidate for developing new antimicrobial therapies .

Case Study 1: Anticancer Efficacy

A detailed study was conducted on the anticancer efficacy of related compounds in a series of human cancer cell lines. The results indicated that the pyrazole derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. The findings suggest that structural modifications can enhance potency and selectivity against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers. Histological analysis showed decreased infiltration of immune cells into affected tissues, supporting its role as a potential therapeutic agent for inflammatory conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines; potential treatment for inflammatory diseases
Neurological ApplicationsModulates neurotransmitter systems; potential neuroprotective effects
Antimicrobial ActivityEffective against resistant bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazole-Carboxamide Derivatives

The compound can be compared to pyrazole-carboxamide analogs synthesized in the provided evidence (e.g., derivatives 3a–3p ), which share a pyrazole-carboxamide backbone but differ in substituents and core heterocycles. Below is a detailed analysis:

Physicochemical Properties

Property Target Compound (Inferred) Evidence Compounds (e.g., 3a–3p )
Molecular Weight ~480–500 g/mol (estimated) 403.1–437.1 g/mol (lower due to absence of benzothiazole and dimethylaminopropyl chain)
Melting Point Not reported 123–183°C (varies with substituents; e.g., 3d with 4-F-phenyl: 181–183°C)
Solubility Enhanced by hydrochloride salt Likely lower solubility (neutral form; purified via chloroform/water partitioning)
Spectroscopic Features Expected IR/NMR peaks for benzothiazole (C=S), methoxy, and dimethylamino groups IR: ~2230 cm⁻¹ (C≡N); NMR: δ 2.42–2.66 (methyl groups), δ 7.21–8.12 (aromatic protons)

Functional Group Impact

  • In 3a–3p, chlorine at pyrazole positions increases lipophilicity but reduces polarity compared to the target’s methoxy group .
  • Methoxy Group: The 4-OCH₃ in the target compound could offer hydrogen-bonding capabilities, absent in the cyano-substituted evidence analogs.

Research Implications and Limitations

However, the absence of biological data for the target compound in the provided evidence limits direct functional comparisons. Further studies should focus on:

Activity Profiling : Testing the target compound against kinase or microbial targets.

SAR Analysis : Systematically varying substituents on the benzothiazole and pyrazole rings.

Solubility Optimization : Exploring alternative salt forms or prodrug strategies.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be verified?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, a pyrazole-3-carboxamide core can be functionalized via Mannich reactions or alkylation using N,N-dimethylformamide (DMF) as a solvent and K₂CO₃ as a base . Post-synthesis, purity is verified using HPLC (≥95% purity threshold) and characterized via ¹H/¹³C NMR to confirm structural integrity. Melting point analysis and elemental analysis (C, H, N, S) are also critical for validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing substituents like the 7-chloro-4-methoxybenzothiazole moiety.
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretches in the pyrazole ring).
  • Mass Spectrometry (HRMS) : For exact mass determination and fragmentation pattern analysis. Cross-referencing with synthetic intermediates (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives) ensures consistency in spectral assignments .

Q. What safety precautions are recommended during synthesis?

Conduct a pre-experiment hazard analysis, focusing on:

  • Reactive intermediates : Use fume hoods for volatile reagents like methylene chloride or DMF .
  • Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and full-face shields during exothermic steps.
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and ensure eyewash stations are accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Employ Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Elevated temperatures (80–100°C) may accelerate coupling reactions but risk decomposition.
  • Catalyst loading : Screen palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings.
  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) effects on intermediate solubility . Statistical tools like response surface methodology can identify optimal conditions while minimizing resource use .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs:

  • Replace the 3-(dimethylamino)propyl group with N-piperazinyl or N-morpholinyl chains to assess charge effects.
  • Modify the 7-chloro substituent with fluoro or methoxy groups to evaluate steric/electronic impacts. Biological assays (e.g., enzyme inhibition) paired with molecular docking (using software like AutoDock) can correlate substituent changes with binding affinities .

Q. How should contradictory spectroscopic data be resolved during structural elucidation?

  • Case example : Discrepancies in ¹H NMR integration ratios may arise from rotamers or tautomers. Use variable-temperature NMR to observe dynamic effects.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing effects .

Q. What advanced analytical methods are suitable for stability studies under varying pH/temperature?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C).
  • LC-MS/MS : Monitor degradation products in real-time, identifying major fragments (e.g., loss of dimethylamino groups).
  • Thermogravimetric analysis (TGA) : Quantify thermal stability and moisture uptake .

Q. How can flow chemistry techniques enhance reproducibility in multi-step syntheses?

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., diazomethane generation).
  • In-line analytics : Use UV-Vis or IR probes for real-time monitoring of intermediates.
  • Case study : The Omura-Sharma-Swern oxidation in flow systems reduces side reactions and improves yield by 15–20% compared to batch methods .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR + XRD) and consult synthetic precedents (e.g., 1,3-benzothiazole derivatives in ).
  • Experimental Design : Prioritize safety-by-design principles, especially when scaling up reactions involving hazardous intermediates .

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